LIBS Induction: UR-2922 Shows Complete Absence of Ligand-Induced Binding Sites Expression vs. Orbofiban
UR-2922 induced no detectable LIBS expression or prothrombotic activity in human platelets, a property distinctly different from orbofiban and other small-molecule GPIIb/IIIa antagonists, which do induce LIBS [1]. The review explicitly states that "UR-2922 is the only high affinity GPIIb/IIIa antagonist without LIBS expression" as of the publication date [1].
| Evidence Dimension | Ligand-induced binding sites (LIBS) expression |
|---|---|
| Target Compound Data | No LIBS expression; no prothrombotic activity |
| Comparator Or Baseline | Orbofiban and other small molecule GPIIb/IIIa antagonists: Positive LIBS expression |
| Quantified Difference | Qualitative binary difference (absence vs. presence) |
| Conditions | Human platelets, in vitro |
Why This Matters
LIBS induction causes paradoxical platelet activation and has been implicated in the clinical failure of oral GPIIb/IIIa antagonists; UR-2922's lack of this liability enables clean mechanistic studies without confounding prothrombotic signals.
- [1] Aga Y, Baba K, Tam S, Nakanishi T, Yoneda K, Kita J, Ueno H. UR-3216: a new generation oral platelet GPIIb/IIIa antagonist. Curr Pharm Des. 2004;10(14):1597-601. PMID: 15134558. View Source
